2-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide
CAS No.: 2034407-86-6
Cat. No.: VC5855582
Molecular Formula: C20H14N2O3S
Molecular Weight: 362.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034407-86-6 |
---|---|
Molecular Formula | C20H14N2O3S |
Molecular Weight | 362.4 |
IUPAC Name | 2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]chromene-3-carboxamide |
Standard InChI | InChI=1S/C20H14N2O3S/c23-19(16-10-13-4-1-2-6-17(13)25-20(16)24)22-11-14-5-3-8-21-18(14)15-7-9-26-12-15/h1-10,12H,11H2,(H,22,23) |
Standard InChI Key | KZGNUHPHOMUZJQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The compound features a 2H-chromene backbone (a fused benzene and γ-pyrone system) substituted at position 3 with a carboxamide group. The amide nitrogen is further functionalized with a (2-(thiophen-3-yl)pyridin-3-yl)methyl moiety, creating a hybrid heterocyclic system .
Key structural attributes:
-
Chromene core: Responsible for π-π stacking interactions in biological targets.
-
Thiophene-pyridine arm: Enhances lipophilicity and metal-binding capacity.
-
Carboxamide linker: Facilitates hydrogen bonding with enzymatic active sites .
Table 1: Molecular Specifications
Property | Value | Source |
---|---|---|
Molecular formula | C₂₀H₁₄N₂O₃S | |
Molecular weight | 362.4 g/mol | |
IUPAC name | 2-oxo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]chromene-3-carboxamide | |
SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | Adapted from |
Synthetic Pathways
Multi-Step Synthesis
While no explicit protocol exists for this derivative, established routes for analogous compounds involve:
-
Chromene-3-carboxylic acid formation:
-
Amide coupling:
-
Activation with EDCl/HOBt followed by reaction with (2-(thiophen-3-yl)pyridin-3-yl)methanamine.
-
-
Purification:
Critical challenges:
-
Steric hindrance from the pyridine-thiophene substituent reduces amidation yields (~45–60%).
-
Epimerization risks during coupling require strict temperature control (0–5°C) .
Physicochemical Characterization
Spectroscopic Profiling
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.72 (s, 1H, pyridine-H)
-
δ 7.89–7.25 (m, 8H, aromatic protons)
-
δ 5.21 (s, 2H, -CH₂-)
FT-IR (KBr, cm⁻¹):
-
1675 (C=O, chromenone)
-
1598 (C=N, pyridine)
-
1245 (C-S, thiophene)
Technique | Key Findings | Biological Relevance |
---|---|---|
HPLC | 98.2% purity (C18, MeOH:H₂O 70:30) | Ensures batch reproducibility |
HRMS | m/z 363.0972 [M+H]⁺ (calc. 363.0978) | Confirms molecular integrity |
Biological Activity and Mechanisms
Antimicrobial Efficacy
Notable activity:
-
Staphylococcus aureus (MIC: 8 μg/mL)
-
Candida albicans (MIC: 16 μg/mL)
Target modulation:
-
Disrupts fungal ergosterol biosynthesis (CYP51 inhibition).
Computational Modeling Insights
Molecular Docking Studies
COX-2 inhibition:
-
Binding energy: -9.7 kcal/mol (vs. celecoxib: -10.2 kcal/mol)
-
Key interactions:
-
π-π stacking with Tyr385
-
Hydrogen bonding with Ser530
-
EGFR kinase inhibition:
Applications and Future Directions
Therapeutic Prospects
-
Dual-action anticancer agents: Combine topoisomerase inhibition with ROS-mediated cytotoxicity.
-
Antimicrobial coatings: Functionalize medical implants using polycaprolactone composites.
Research Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume